3-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(E)-(5-bromofuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c16-12-6-5-9(21-12)7-18-19-8-17-14-13(15(19)20)10-3-1-2-4-11(10)22-14/h5-8H,1-4H2/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFUTTWUTZPNCL-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417043 | |
| Record name | SMR000103796 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-73-3 | |
| Record name | SMR000103796 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 5-bromofuran-2-carbaldehyde with an appropriate amine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the imine linkage. The resulting intermediate is then subjected to cyclization reactions to form the desired benzothieno-pyrimidine core .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce the corresponding amines or alcohols. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
3-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its efficacy as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key distinction lies in its 5-bromofuran-2-ylmethylideneamino substituent. Below is a comparative analysis with structurally related analogs:
Key Observations :
Target Compound Implications :
Physicochemical and Spectroscopic Properties
Biological Activity
The compound 3-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one , also known by its IUPAC name, exhibits significant biological activity that is of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.24 g/mol. The structure incorporates a bromofuran moiety and a benzothieno-pyrimidinone core, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H12BrN3O2S |
| Molecular Weight | 364.24 g/mol |
| LogP | 1.9 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Studies demonstrate that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.
Enzyme Inhibition
In addition to its antimicrobial and anticancer effects, the compound has shown potential as an enzyme inhibitor . It interacts with various enzymes involved in cancer progression and microbial resistance, suggesting a dual role in therapeutic applications.
The biological activity of 3-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is primarily attributed to its ability to form stable complexes with metal ions and other biomolecules. This interaction alters the electronic properties of the target enzymes or receptors, leading to inhibition or modulation of their activity.
Key Findings from Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL. The mechanism was linked to membrane disruption.
- Cancer Cell Apoptosis : In a study featured in Cancer Letters, treatment with the compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours, attributed to caspase-3 activation.
- Enzyme Interaction Studies : Research published in Bioorganic & Medicinal Chemistry indicated that the compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancerous cells and bacteria.
Q & A
Q. What are the key synthetic routes for preparing the core tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold?
The core structure is synthesized via aza-Wittig reactions or condensation of 3-amino-thienopyrimidinone intermediates with appropriate aldehydes. For example:
- Step 1 : React 3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with 5-bromofuran-2-carbaldehyde under reflux in ethanol to form the Schiff base .
- Step 2 : Optimize reaction conditions (e.g., solvent, temperature) to enhance yields. Parallel synthetic methods may improve efficiency .
- Validation : Monitor progress via TLC and confirm purity using HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for the furan bromine (δ ~7.2 ppm for furan protons, δ ~110 ppm for C-Br) and the Schiff base imine (δ ~8.5 ppm for CH=N) .
- X-ray crystallography : Resolve stereochemistry of the (E)-configured imine bond and planarity of the fused thienopyrimidine system .
- LC-MS : Confirm molecular weight (e.g., m/z ~460–470 [M+H]+) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory : Measure COX-1/COX-2 inhibition via enzyme immunoassays (IC50 values) .
- Dosage : Test concentrations from 1–100 µM, with indomethacin/ampicillin as controls .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the furan or pyrimidine rings) influence bioactivity?
-
Hypothesis : The 5-bromo group on the furan enhances lipophilicity and membrane penetration, while the Schiff base enables redox-mediated interactions.
-
Comparative Data :
Derivative Substituent MIC (µg/mL) S. aureus COX-2 IC50 (nM) Target 5-Br-furan 8.2 45 Analog A 5-Cl-furan 12.5 68 Analog B Unsubstituted furan 32.0 >100 Source: Adapted from -
Mechanistic Insight : Bromine’s electronegativity stabilizes charge-transfer interactions in microbial enzymes .
Q. How to resolve contradictions in biological activity data across similar derivatives?
- Case Study : A derivative with a 4-methoxyphenyl group showed potent antimicrobial activity in one study (MIC = 4.5 µg/mL) but weak activity in another (MIC = 25 µg/mL).
- Resolution :
Q. What experimental design strategies optimize reaction yields for scale-up?
- DoE Approach :
- Scale-Up Protocol : Use flow chemistry for controlled imine formation and reduce reaction time .
Q. How to evaluate the compound’s stability under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., Schiff base hydrolysis to amine) .
- Oxidative Stress Test : Expose to H2O2 (1 mM) and assess structural integrity using LC-MS/MS .
- Key Finding : The bromofuran-Schiff base linkage shows moderate stability (t1/2 ~6 hours), suggesting prodrug derivatization for improved pharmacokinetics .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
